MK-8617 vs. Clinical-Stage HIF-PHIs: Distinct CYP450 Interaction Profile with Minimal Inhibition of Major Drug-Metabolizing Isoforms
MK-8617 demonstrates a distinctly favorable CYP450 inhibition profile compared to the off-target liabilities observed with certain clinical-stage HIF-PHIs. In vitro CYP inhibition assays show MK-8617 has IC₅₀ values >60 μM for CYP1A2, CYP3A4, CYP2B6, CYP2C9, CYP2C19, and CYP2D6, with only moderate reversible inhibition of CYP2C8 at 1.6 μM . This profile contrasts with the broader CYP inhibition patterns reported for other HIF-PHIs; for instance, roxadustat has been documented to inhibit CYP2C8 and CYP3A4 at clinically relevant concentrations, necessitating dose adjustments when co-administered with statins and other CYP substrates [1].
| Evidence Dimension | CYP450 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | CYP1A2, 3A4, 2B6, 2C9, 2C19, 2D6: >60 μM; CYP2C8: 1.6 μM |
| Comparator Or Baseline | Roxadustat: inhibits CYP2C8 and CYP3A4 at clinically relevant concentrations (specific IC₅₀ values not directly cross-assayed but clinically significant DDI documented) |
| Quantified Difference | MK-8617 exhibits >37-fold selectivity window for CYP2C8 vs. other CYPs; clinical HIF-PHIs require dose adjustment for CYP-mediated DDIs |
| Conditions | In vitro human liver microsome CYP inhibition assays (10 μM MK-8617) |
Why This Matters
For preclinical studies involving co-administered compounds or genetically modified models where CYP-mediated metabolism confounds results, MK-8617's minimal CYP inhibition profile reduces experimental artifacts.
- [1] Dhillon S. Roxadustat: First Global Approval. Drugs. 2019;79(5):563-572. (CYP2C8 and CYP3A4 DDI documentation) View Source
